Linoleic Acid Quant-PAK
Description
Significance of Linoleic Acid in Biochemical Research
Linoleic acid (LA) is a fundamental component of cellular membranes and serves as a precursor for the biosynthesis of a cascade of signaling molecules, including arachidonic acid, from which prostaglandins, leukotrienes, and thromboxanes are derived. creative-proteomics.comnews-medical.net These eicosanoids are pivotal in regulating inflammation, blood clotting, and smooth muscle contraction. news-medical.net Given that humans cannot synthesize linoleic acid, it must be obtained from the diet, making its study crucial in nutrition and health. creative-proteomics.com
Research has linked linoleic acid metabolism to a wide array of physiological and pathological conditions. Studies have investigated its role in cardiovascular health, skin barrier function, and the progression of diseases like atherosclerosis and certain cancers. ontosight.ainih.gov For instance, oxidized linoleic acid metabolites (OXLAMs) are studied for their potential contribution to chronic diseases. nih.gov The necessity of LA is also highlighted in infant nutrition, as its deficiency can lead to skin issues and poor wound healing. news-medical.net The diverse biological activities of linoleic acid and its metabolites underscore the critical need for accurate and reliable methods to measure its concentration in various biological and food matrices. researchgate.netnih.gov
Evolution of Quantitative Approaches for Fatty Acid Analysis
The analytical journey to quantify fatty acids has evolved significantly over the decades. Early methods, dating back to the 19th century, relied on gravimetric and volumetric techniques following saponification (hydrolysis with alkali) and fractional distillation of fatty acid esters. gerli.comaocs.org These initial procedures were laborious and required large sample sizes. aocs.org
The advent of chromatography revolutionized lipid analysis. In the 1950s, gas-liquid chromatography (GLC), now commonly known as gas chromatography (GC), emerged as a powerful technique for separating fatty acids. gerli.comaocs.org This method typically requires the conversion of fatty acids into more volatile fatty acid methyl esters (FAMEs) prior to analysis. nih.govacs.org The choice of methylation procedure, such as using boron trifluoride (BF₃)/methanol (B129727) or methanolic HCl, can significantly impact the quantification of certain isomers, like conjugated linoleic acid (CLA). nih.gov
High-performance liquid chromatography (HPLC) offers another robust method, capable of separating non-volatile and thermally unstable compounds. creative-proteomics.com HPLC can be used with various detectors, including UV detectors, and is particularly useful for separating different isomers. creative-proteomics.comdcmhi.com.cnaocs.org More advanced techniques couple these chromatographic methods with mass spectrometry (MS), such as GC-MS and LC-MS, which provide high sensitivity and detailed structural information, enabling the identification and quantification of fatty acids even at low concentrations. dcmhi.com.cnresearchgate.netmdpi.com Isotope dilution mass spectrometry, where an isotope-labeled version of the analyte is used as an internal standard, represents a gold standard for accuracy. researchgate.net
Table 1: Comparison of Major Analytical Techniques for Linoleic Acid Quantification
| Technique | Principle | Common Derivatization | Advantages | Disadvantages |
|---|---|---|---|---|
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Fatty Acid Methyl Esters (FAMEs). nih.gov | High resolution, well-established methods. | Requires derivatization, not suitable for non-volatile compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. creative-proteomics.com | Can be direct or require derivatization (e.g., p-methoxyphenacyl esters). aocs.org | Versatile, suitable for non-volatile and thermally labile compounds. creative-proteomics.com | Can have lower resolution than GC for some applications. |
| Mass Spectrometry (MS) (coupled with GC or HPLC) | Separation and detection based on mass-to-charge ratio. researchgate.net | Same as the coupled chromatography technique. | High sensitivity, high specificity, structural information. mdpi.com | Higher equipment cost and complexity. |
Role and Rationale of Linoleic Acid Quant-PAK as a Quantitative Reference Material
Accurate quantification in analytical chemistry relies on the use of high-purity standards and reference materials. A reference material (RM) is a substance with one or more sufficiently homogeneous and stable properties established for its intended use in a measurement process. nih.gov When these properties are characterized by a metrologically valid procedure and accompanied by a certificate stating the value, uncertainty, and traceability, it is known as a Certified Reference Material (CRM). nih.govresearchgate.net
The "this compound" is a type of quantitative reference material designed specifically for the accurate measurement of linoleic acid. caymanchem.com It contains a precisely weighed amount of high-purity linoleic acid and a corresponding internal standard, linoleic acid-d4. caymanchem.com An internal standard is a substance that is chemically similar to the analyte but distinguishable by the instrument (in this case, by its higher mass due to the deuterium (B1214612) atoms). It is added in a known quantity to both the calibration standards and the unknown samples.
The rationale for using such a kit is to improve the precision and accuracy of the analysis, typically performed by GC-MS or LC-MS. researchgate.netcaymanchem.com The internal standard helps to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. By comparing the signal intensity ratio of the analyte (linoleic acid) to the internal standard (linoleic acid-d4), a more reliable quantification can be achieved. caymanchem.com This approach is fundamental to methods like isotope dilution mass spectrometry, which is considered a high-accuracy method by metrology institutes like the National Institute of Standards and Technology (NIST). researchgate.netlgcstandards.com
Table 2: Composition of a Representative this compound
| Component | Chemical Name | Formula | Key Feature | Purpose |
|---|---|---|---|---|
| Linoleic Acid | 9Z,12Z-octadecadienoic acid | C₁₈H₃₂O₂ | High purity (e.g., ≥99%). caymanchem.com | Analyte for calibration and quantification. |
| Linoleic Acid-d4 | 9Z,12Z-octadecadienoic-9,10,12,13-d4 acid | C₁₈H₂₈D₄O₂ | Deuterium-labeled (≥99% deuterated forms). caymanchem.com | Internal standard for quantification by mass spectrometry. caymanchem.com |
Data derived from a representative product information sheet. caymanchem.com
Scope of Academic Research in Linoleic Acid Quantification and Application
Academic research involving linoleic acid quantification is vast and multidisciplinary. Key areas of investigation include:
Method Development and Validation: A significant body of research focuses on developing and optimizing analytical methods for linoleic acid and its isomers. This includes comparing different methylation techniques for GC analysis, developing novel HPLC column technologies for better separation, and validating methods for specific matrices like infant formulas, milk, and various vegetable oils. nih.govnih.govredalyc.org The goal is to enhance accuracy, precision, sensitivity, and reproducibility. dcmhi.com.cnnih.gov
Food Science and Nutrition: Researchers quantify linoleic acid in various foods to assess nutritional quality and for compliance with labeling regulations. researchgate.netresearchgate.net Studies have analyzed linoleic acid content in items such as sacha inchi and soybean oils, as well as in ovine meat and milk. redalyc.orgresearchgate.net This research helps in understanding how diet affects the fatty acid composition of human tissues.
Clinical and Biomedical Research: In the medical field, the quantification of linoleic acid in biological samples like human serum is crucial for studying its relationship with health and disease. nih.govlgcstandards.comnist.gov For example, studies have investigated how dietary interventions altering linoleic acid intake affect biochemical markers in models of chronic pain or inflammation. nih.gov The availability of standard reference materials from bodies like NIST is essential for ensuring the comparability and accuracy of data across different clinical studies. researchgate.netlgcstandards.com
Metabolomics and Lipidomics: Linoleic acid is a central molecule in lipidomics, the large-scale study of lipids. Researchers use advanced analytical platforms to trace the metabolic pathways of linoleic acid, identifying and quantifying its numerous downstream metabolites to understand complex biological systems and disease processes. ontosight.ainih.gov
The continuous refinement of analytical techniques and the use of high-quality reference materials like the this compound are indispensable for advancing our knowledge of this vital fatty acid.
Properties
Origin of Product |
United States |
|---|
Theoretical Frameworks of Quantitative Analysis with Linoleic Acid Quant Pak
Principles of Internal Standard Methodology in Mass Spectrometry
Quantitative analysis in mass spectrometry (MS) can be susceptible to variations in sample preparation, injection volume, and instrument response. nih.gov The internal standard (IS) method is a powerful technique used to correct for these potential errors, thereby enhancing the accuracy and precision of the results. lipidmaps.org An internal standard is a compound of known concentration that is added to all samples, including calibrators and unknowns, prior to analysis. nih.gov The ideal internal standard closely mimics the chemical and physical properties of the analyte of interest. lipidomicstandards.org
The "Linoleic Acid Quant-PAK" is designed around this principle, containing both unlabeled linoleic acid and a deuterated version, linoleic acid-d4. windows.net The deuterated form serves as the internal standard. Since it is structurally almost identical to the endogenous linoleic acid, it behaves similarly during extraction, derivatization, and ionization in the mass spectrometer. However, due to its higher mass, it can be distinguished from the unlabeled analyte by the mass spectrometer. nih.gov
Application of Isotopically Labeled Linoleic Acid (e.g., Deuterated, 13C-labeled)
The use of stable isotope-labeled compounds, such as deuterated or ¹³C-labeled linoleic acid, is considered the gold standard for internal standards in mass spectrometry. lipidomicstandards.org These standards, like the linoleic acid-d4 in the Quant-PAK, have the same elemental composition and structure as the analyte, but with a different isotopic composition. windows.net This near-identical chemical nature ensures that the internal standard and the analyte experience similar recoveries during sample preparation and similar ionization efficiencies in the mass spectrometer's ion source. nih.gov
For example, the "this compound" contains linoleic acid-d4, which has four deuterium (B1214612) atoms at the 9, 10, 12, and 13 positions. windows.net This mass difference allows the mass spectrometer to detect the analyte and the internal standard as distinct molecular ions, even if they co-elute chromatographically. Other commercially available isotopically labeled linoleic acids for similar applications include Linoleic Acid-¹³C₁₈, where all 18 carbon atoms are the ¹³C isotope. caymanchem.combioscience.co.ukbiomol.com
The key advantage of using an isotopically labeled internal standard is its ability to compensate for matrix effects. Matrix effects are the suppression or enhancement of the analyte's signal due to the presence of other components in the sample matrix. Since the isotopically labeled standard is affected by the matrix in the same way as the native analyte, the ratio of their signals remains constant, leading to more accurate quantification. nih.gov
Below is an interactive table detailing common isotopically labeled linoleic acid standards:
| Compound Name | Isotopic Label | Intended Use |
| Linoleic Acid-d4 | Deuterium (d4) | Internal standard for linoleic acid quantification. windows.net |
| Linoleic Acid-¹³C₁₈ | Carbon-13 (¹³C₁₈) | Internal standard for linoleic acid quantification. caymanchem.combiomol.com |
Calibration Curve Construction and Ratio-based Quantification
For absolute quantification, a calibration curve is constructed to establish the relationship between the concentration of the analyte and the response of the mass spectrometer. nih.gov The "this compound" includes a precisely weighed amount of unlabeled linoleic acid for this purpose. windows.net
A series of calibration standards are prepared with known concentrations of the unlabeled linoleic acid, and a constant, known amount of the internal standard (linoleic acid-d4) is added to each. The samples are then analyzed by mass spectrometry, and the peak areas (or heights) of both the analyte and the internal standard are measured.
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards. This ratio-based approach corrects for variations in instrument response and sample handling. nih.gov The resulting calibration curve, which is typically linear over a specific concentration range, is then used to determine the concentration of linoleic acid in unknown samples. For these unknown samples, the same amount of internal standard is added, and the ratio of the analyte to internal standard peak area is measured. This ratio is then used to calculate the concentration of linoleic acid in the unknown sample by interpolation from the calibration curve.
The following table illustrates a hypothetical dataset for constructing a calibration curve:
| Linoleic Acid Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 10 | 50,000 | 100,000 | 0.5 |
| 20 | 100,000 | 100,000 | 1.0 |
| 50 | 250,000 | 100,000 | 2.5 |
| 100 | 500,000 | 100,000 | 5.0 |
| 200 | 1,000,000 | 100,000 | 10.0 |
Foundational Concepts of Targeted Lipidomics and Metabolomics
Targeted lipidomics and metabolomics are analytical approaches that focus on the measurement of a predefined set of specific lipids or metabolites. premierbiosoft.com This hypothesis-driven strategy contrasts with untargeted approaches that aim to measure as many molecules as possible in a sample. Targeted methods are generally more sensitive, specific, and provide more accurate quantification than their untargeted counterparts. premierbiosoft.com
The use of a "this compound" is a clear example of a targeted lipidomics approach, as it is designed for the specific and accurate measurement of linoleic acid. This is particularly useful in studies where the role of linoleic acid is being investigated in a specific biological context, such as in relation to inflammation, cardiovascular disease, or other metabolic pathways.
Targeted analyses often employ techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on triple quadrupole mass spectrometers. nih.gov These techniques provide high specificity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and its internal standard. This allows for the accurate quantification of the target analyte even in complex biological matrices with many other lipids and metabolites.
Considerations for Absolute versus Relative Quantification Strategies
A key consideration in any quantitative analytical study is whether to perform absolute or relative quantification.
Absolute quantification aims to determine the exact concentration of an analyte in a sample, typically expressed in units like ng/mL or µmol/L. creative-proteomics.com This is achieved through the use of a calibration curve with authentic standards, as described in section 2.1.2. The "this compound" is specifically designed to facilitate absolute quantification. windows.net Absolute quantification is essential when the precise concentration of a molecule is needed to understand its physiological or pathological role.
Relative quantification , on the other hand, measures the change in the amount of an analyte between different sample groups (e.g., control vs. treated). creative-proteomics.com The results are often expressed as a fold change or a percentage of the control. While less demanding in terms of the need for a comprehensive set of calibrated standards, relative quantification does not provide the true concentration of the analyte. avantiresearch.com It is often used in discovery-based studies to identify potential biomarkers that can then be validated using a targeted, absolute quantification method. avantiresearch.com
The choice between these strategies depends on the research question. For clinical applications or detailed mechanistic studies where precise concentration data is crucial, absolute quantification is the preferred method. The "this compound" provides the necessary tools for researchers to pursue this more rigorous quantitative approach.
The following table summarizes the key differences between absolute and relative quantification:
| Feature | Absolute Quantification | Relative Quantification |
| Goal | Determine the exact concentration of an analyte. creative-proteomics.com | Determine the change in analyte levels between samples. creative-proteomics.com |
| Method | Requires a calibration curve with known standards. nih.gov | Compares the signal intensity of an analyte across different samples. |
| Output | Concentration units (e.g., ng/mL, µM). | Ratios or fold changes. |
| Application | Clinical diagnostics, mechanistic studies. | Biomarker discovery, screening studies. avantiresearch.com |
Methodological Development and Optimization Utilizing Linoleic Acid Quant Pak
Sample Preparation Protocols for Lipid Extraction and Purification
Effective sample preparation is a prerequisite for accurate lipid analysis, aiming to isolate lipids from complex matrices, remove interfering substances, and enhance the stability of the target analytes. The choice of protocol depends on the sample type, the concentration of linoleic acid, and the subsequent analytical technique.
Derivatization Techniques for Enhanced Analytical Performance (e.g., Methyl Esterification, SUGAR Tagging)
Derivatization is a key step in sample preparation for lipid analysis, particularly for gas chromatography, as it converts non-volatile fatty acids into volatile derivatives. nih.govrestek.comsigmaaldrich.com This process can also improve ionization efficiency and chromatographic separation in mass spectrometry-based methods. nih.govacs.orgmdpi.com
Methyl Esterification: This is the most common derivatization technique for fatty acid analysis by GC. nih.govsigmaaldrich.com It involves the conversion of the carboxylic acid group of linoleic acid into a methyl ester (Fatty Acid Methyl Ester or FAME). sigmaaldrich.com This transformation reduces the polarity and increases the volatility of the fatty acid, making it suitable for GC analysis. nih.govsigmaaldrich.com Common reagents for methyl esterification include boron trifluoride (BF3) in methanol (B129727) and methanolic sodium hydroxide. restek.comsigmaaldrich.com The reaction is typically carried out at elevated temperatures to ensure complete conversion. sigmaaldrich.com While effective, care must be taken to avoid isomerization of conjugated linoleic acid isomers during acidic transesterification. researchgate.net
SUGAR Tagging: A more recent and innovative derivatization strategy, particularly for LC-MS/MS analysis, involves the use of isobaric multiplex labeling reagents, such as SUGAR tags. nih.govacs.orgresearchgate.net These tags react with the carboxylic acid group of fatty acids, enabling quantitative analysis in the positive ion mode with high sensitivity. nih.govacs.org The hydrazide group of the SUGAR tag possesses reactivity towards the carboxylic acid on fatty acids. nih.govacs.org This technique not only enhances detection but also allows for multiplexing, where multiple samples can be labeled and analyzed simultaneously, improving throughput. nih.govacs.org Furthermore, when combined with techniques like epoxidation, SUGAR tagging can aid in the structural elucidation of unsaturated fatty acids, including the localization of double bonds. nih.govacs.org
Table 1: Comparison of Derivatization Techniques for Linoleic Acid Analysis
| Feature | Methyl Esterification (for GC) | SUGAR Tagging (for LC-MS/MS) |
| Principle | Converts carboxylic acid to a volatile methyl ester. sigmaaldrich.com | Attaches an isobaric tag to the carboxylic acid group. nih.govacs.org |
| Primary Application | Gas Chromatography (GC). nih.gov | Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nih.govacs.org |
| Advantages | Well-established, cost-effective, increases volatility for GC. nih.govsigmaaldrich.com | High sensitivity in positive ion mode, enables multiplexing, aids in structural elucidation. nih.govacs.org |
| Considerations | Potential for isomerization of conjugated isomers. researchgate.net | Newer technique, requires specific reagents and expertise. |
Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Methodologies
Extraction is a critical step to isolate lipids from the sample matrix. Both SPE and LLE are widely used for this purpose.
Liquid-Liquid Extraction (LLE): LLE is a conventional and widely used method for lipid extraction based on the differential solubility of lipids in two immiscible liquid phases. nih.gov The Folch and Bligh-Dyer methods, which utilize chloroform (B151607) and methanol mixtures, are the most common LLE protocols for lipid extraction from biological samples. nih.gov These methods effectively partition lipids into the organic phase, leaving more polar compounds in the aqueous phase. nih.gov More recently, a three-phase liquid extraction (3PLE) technique has been introduced, which uses a single-step LLE to both extract and fractionate lipids by polarity. nih.gov This method results in an upper organic phase enriched in neutral lipids and a middle organic phase containing major glycerophospholipids. nih.gov
Solid Phase Extraction (SPE): SPE is a versatile technique that uses a solid sorbent to selectively adsorb and elute analytes from a liquid sample. nih.govnih.govresearchgate.net For lipid analysis, SPE can be used to either remove interfering substances or to fractionate different lipid classes. nih.govresearchgate.net Common sorbents for lipid SPE include silica (B1680970) gel for normal-phase separations and C18-bonded silica for reversed-phase separations. aocs.org SPE offers advantages over LLE, including higher selectivity, reduced solvent consumption, and the potential for automation. nih.gov A novel SPE approach using a lipid extraction sorbent has been shown to be effective for the extraction of a broad range of lipid classes from human plasma. nih.gov
Pre-analytical Considerations for Sample Stability and Integrity
The stability and integrity of lipid samples are crucial for obtaining reliable and reproducible results. nih.govnist.govnih.govresearchgate.net Lipids are susceptible to degradation through enzymatic and chemical processes, such as hydrolysis and oxidation. nist.govnih.govresearchgate.net Therefore, strict pre-analytical protocols are necessary.
Handling of whole blood is a critical step, as metabolically active cells can alter lipid profiles. nih.gov It is recommended that plasma or serum be separated from cells as quickly as possible, ideally within two hours of collection. scielo.br For lipidomics studies, immediate cooling of the sample and processing within four hours is a consistent recommendation. nih.gov
Storage conditions also play a vital role in maintaining sample integrity. nist.govnih.govresearchgate.netscielo.br Short-term storage of lipid extracts at room temperature should be avoided. nist.gov For long-term storage, samples should be flash-frozen and stored at -20°C or lower in an environment free of oxygen and light to prevent degradation. nist.govnih.govresearchgate.net The addition of antioxidants, such as butylated hydroxytoluene (BHT), can help to quench radical-catalyzed reactions and prevent autoxidation during sample preparation.
Advanced Chromatographic Separation Techniques
Chromatography is the cornerstone of lipid analysis, providing the necessary separation of complex mixtures prior to detection and quantification. The choice between gas and liquid chromatography depends on the volatility of the analytes and the specific analytical goals.
Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. restek.com For fatty acids like linoleic acid, derivatization to FAMEs is essential to increase their volatility. nih.govrestek.comsigmaaldrich.com
GC with Flame Ionization Detection (FID): GC-FID is a robust and widely used method for the quantitative analysis of FAMEs. cabidigitallibrary.orgdergipark.org.trresearchgate.net The separation is typically achieved on high-polarity capillary columns, such as those with cyanopropyl siloxane stationary phases (e.g., HP-88, CP-Sil 88), which can effectively separate FAMEs based on chain length, degree of unsaturation, and isomeric configuration. dergipark.org.truib.nooup.com FID provides a response that is proportional to the mass of carbon, making it an excellent detector for quantitative analysis. nih.gov
GC with Mass Spectrometry (MS): Coupling GC with MS provides both quantitative and qualitative information. uib.nonih.govntnu.no GC-MS allows for the confirmation of the identity of fatty acids based on their mass spectra. nih.gov Using techniques like selected ion monitoring (SIM), GC-MS can achieve high sensitivity and selectivity, which is particularly useful for analyzing samples with low concentrations of linoleic acid. nih.govntnu.no The use of stable isotope-labeled internal standards in GC-MS analysis further enhances the accuracy of quantification. nih.gov
Table 2: Typical GC Parameters for Linoleic Acid (as FAME) Analysis
| Parameter | GC-FID | GC-MS |
| Column | High-polarity capillary column (e.g., 100m x 0.25mm, 0.2µm film thickness, CP-Sil 88). oup.com | DB-FastFAME column or similar. ntnu.no |
| Injector Temperature | 250°C. oup.com | 250°C |
| Detector Temperature | 250°C (FID). oup.com | N/A (MS Transfer Line: ~280°C) |
| Carrier Gas | Helium. oup.com | Helium |
| Oven Program | Isothermal (e.g., 190°C) or temperature gradient. oup.com | Optimized temperature gradient for rapid separation (e.g., within 8 minutes). ntnu.no |
| Detection | Flame Ionization Detector (FID). oup.com | Mass Spectrometer (Scan or SIM mode). ntnu.no |
Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful platform for lipid analysis, offering high sensitivity and specificity without the need for derivatization in some cases. nih.govmdpi.comnih.gov
This technique is particularly well-suited for the analysis of a wide range of lipids in complex biological matrices. nih.govjsbms.jplipidmaps.org Reversed-phase LC is commonly employed for the separation of fatty acids. nih.gov Columns such as the Capcell Pak C18 ACR are designed for use in a wide pH range and offer excellent acid resistance, making them suitable for lipid analysis under acidic mobile phase conditions. jmscience.comjmscience.comosaka-soda.co.jpchromexscientific.co.ukhplc.eu
For quantitative analysis, tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode is often used. mdpi.com This targeted approach provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for the analyte of interest. mdpi.com While direct analysis of underivatized fatty acids is possible, derivatization can significantly enhance ionization efficiency and detection sensitivity. mdpi.comnih.gov Isotopic-tagged derivatization strategies have been shown to improve the limit of quantitation and reduce matrix effects. nih.gov
High Performance Liquid Chromatography (HPLC) for Linoleic Acid Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of linoleic acid in various matrices, including vegetable oils, animal tissues, and biological fluids. agriculturejournals.czredalyc.orgoup.com The versatility of HPLC allows for multiple approaches, primarily centered around reversed-phase (RP) and silver ion (Ag+-HPLC) chromatography. agriculturejournals.cztaylorfrancis.com
In reversed-phase HPLC, the separation is based on the hydrophobicity of the fatty acids. taylorfrancis.com A common setup involves a C18 column, which effectively separates fatty acids based on their chain length and degree of unsaturation. oup.com For enhanced resolution and shorter run times, alternative stationary phases such as phenyl columns can be employed. One study achieved isocratic resolution of fatty acid derivatives in under 1.5 minutes using a BEH Phenyl phase with a highly organic mobile phase, which also enhanced the electrospray ionization signal. nih.gov The mobile phase typically consists of a mixture of organic solvents like acetonitrile (B52724) and methanol, often with a small percentage of acid, such as acetic acid, to ensure the analytes remain in their protonated form. redalyc.orgunesp.br Detection is frequently performed using a photodiode array (PDA) or a simple UV detector, with wavelengths set around 205 nm for underivatized fatty acids. redalyc.org To improve sensitivity and selectivity, derivatization with chromophores like phenacyl bromide (α-bromoacetophenone) allows for detection at higher wavelengths (e.g., 242 nm) with lower limits of determination. oup.com
Silver ion HPLC (Ag+-HPLC) is particularly powerful for separating the geometric and positional isomers of conjugated linoleic acid (CLA). agriculturejournals.czjafs.com.pl This technique utilizes columns where the stationary phase is impregnated with silver ions, which form reversible π-complexes with the double bonds of the fatty acids. The strength of these complexes varies depending on the configuration (cis/trans) and position of the double bonds, enabling the separation of isomers that are often indistinguishable by conventional RP-HPLC. jafs.com.pl A typical mobile phase for Ag+-HPLC is hexane (B92381) modified with small amounts of polar solvents like acetonitrile and acetic acid. agriculturejournals.czjafs.com.pl This method has been successfully used to separate trans-trans, cis-trans/trans-cis, and cis-cis isomers of CLA in biological samples, with UV detection at 234 nm, the characteristic absorbance maximum for conjugated double bonds. agriculturejournals.czjafs.com.pl The use of two silver ion-exchange columns in series can further enhance separation efficiency. jafs.com.pl
Sample preparation is a critical step and often involves hydrolysis or saponification to release linoleic acid from triglycerides or phospholipids, followed by extraction. agriculturejournals.cztaylorfrancis.comjafs.com.pl Care must be taken during this process to avoid isomerization of the conjugated double bonds. taylorfrancis.com
Interactive Table: HPLC Parameters for Linoleic Acid Analysis
| Parameter | Reversed-Phase HPLC | Silver Ion (Ag+-HPLC) |
|---|---|---|
| Stationary Phase | C18, Phenyl oup.comnih.gov | Silver-impregnated silica agriculturejournals.czjafs.com.pl |
| Mobile Phase | Acetonitrile:Methanol:Acetic Acid redalyc.org | Hexane with Acetonitrile & Acetic Acid agriculturejournals.czjafs.com.pl |
| Detection | UV (205 nm), PDA (234 nm) agriculturejournals.czredalyc.org | UV/PDA (234 nm) agriculturejournals.czjafs.com.pl |
| Flow Rate | 1.0 mL/min redalyc.org | 1.0 mL/min jafs.com.pl |
| Retention Time (LA) | ~4.3 min redalyc.org | Isomer-dependent (30-55 min range) jafs.com.pl |
| Derivatization | Optional (e.g., phenacyl bromide) oup.com | Not required agriculturejournals.czjafs.com.pl |
| Application | General quantification redalyc.org | Isomer separation (CLA) agriculturejournals.czjafs.com.pl |
Capillary Electrophoresis (CE) in Metabolomics Contexts
Capillary Electrophoresis (CE) has emerged as a powerful, high-resolution separation technique in the field of metabolomics, offering a complementary approach to traditional chromatographic methods like LC and GC. nih.govresearchgate.net In the context of linoleic acid analysis, CE is particularly advantageous for profiling polar and ionic metabolites within complex biological samples. ceu.esresearchgate.net While LC methods excel at separating molecules based on hydrophobicity, CE separates analytes based on their charge-to-size ratio in an electric field, making it naturally suited for analyzing charged species like free fatty acids in their deprotonated state. ceu.esresearchgate.net
The application of CE in metabolomics can be either targeted, for the quantitative analysis of pre-selected metabolites, or non-targeted, to gain a broad overview of the metabolite profile. nih.gov For fatty acid analysis, CE is a viable alternative to HPLC and GC. researchgate.net Its high separation efficiency and the minimal sample volume required (typically in the nanoliter range) make it ideal for precious and volume-limited biological samples. ceu.es
When coupled with mass spectrometry (CE-MS), the technique becomes a highly sensitive and selective platform for metabolome analysis. researchgate.netnih.gov This hyphenation allows for the simultaneous determination of a vast number of charged species. researchgate.net In CE-MS, metabolites are separated based on their electrophoretic mobility before being ionized and detected by the mass spectrometer, which provides structural information and accurate mass measurements. ceu.es This is crucial in metabolomics for distinguishing between a wide variety of compounds present in matrices like plasma, urine, or cell extracts, which can vary significantly in their physicochemical properties and concentration. nih.gov Although still considered underused compared to LC-MS and GC-MS, CE-MS has demonstrated unique capabilities in detecting polar and ionic metabolites that are often missed by other techniques, thus providing a more comprehensive picture of the metabolome. nih.govceu.es
Mass Spectrometric Detection Modes and Parameters
Multiple Reaction Monitoring (MRM) for Targeted Analysis
Multiple Reaction Monitoring (MRM) is a highly sensitive and specific tandem mass spectrometry (MS/MS) technique used for the targeted quantification of analytes, including linoleic acid and its oxidized metabolites (oxylipins). nih.govspringernature.com Performed on a triple quadrupole mass spectrometer, MRM provides enhanced specificity compared to single-ion monitoring by monitoring a specific, predefined fragmentation reaction for each target compound. nih.govspectroscopyonline.com
The process involves two stages of mass selection. First, the precursor ion (Q1), which corresponds to the molecular ion of the target analyte (e.g., the deprotonated linoleic acid ion, [M-H]⁻), is selected. This ion is then fragmented in the collision cell (q2). Finally, a specific product ion (Q3) resulting from the fragmentation is selected and detected. purdue.edu The precursor-product ion pair is known as a "transition." nih.govnih.gov This high level of specificity allows for accurate quantification even if isomers or other compounds co-elute chromatographically. nih.gov
For linoleic acid and its derivatives, MRM methods are typically developed in negative ion mode. nih.govmdpi.com The selection of product ions is crucial for specificity. For instance, in the analysis of hydroxyoctadecadienoic acids (HODEs), a derivative of linoleic acid, the product ions chosen for MRM transitions are selected for their specificity to distinct structural isomers. nih.gov The use of isotopically labeled internal standards, such as deuterated analogues, is common in MRM-based quantitative methods to compensate for matrix effects and variations during sample preparation and analysis, thereby increasing precision and accuracy. nih.govnih.gov
Interactive Table: Example MRM Parameters for Linoleic Acid and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| Linoleic Acid | 279.2 | 279.2 | Negative ESI | mdpi.com |
| Glucuronic Acid | 181.0 | 113.0 | Negative ESI | spectroscopyonline.com |
| 15(S)-HETE-d8 (Internal Std.) | 327.0 | 182.0 | Negative ESI | nih.gov |
| PGF2α-d4 (Internal Std.) | 357.0 | 197.0 | Negative ESI | nih.gov |
Note: The transition for linoleic acid (279.2 > 279.2) represents monitoring the precursor ion itself, a common practice when fragmentation is minimal under gentle collision energy settings. mdpi.com
High-Resolution Mass Spectrometry Approaches
High-Resolution Mass Spectrometry (HRMS) offers significant advantages for the analysis of linoleic acid and its metabolites, particularly in complex biological matrices. nih.gov Instruments such as Orbitrap and Time-of-Flight (TOF) mass spectrometers provide high mass accuracy (typically <5 ppm) and high resolving power (>60,000). nih.govmdpi.com This capability allows for the determination of the elemental composition of an ion, which is invaluable for identifying unknown compounds and confirming the identity of known ones. mdpi.com
Unlike the targeted approach of MRM on a triple quadrupole, HRMS typically operates in full-scan mode, acquiring data for all ions within a specified mass range. nih.gov This makes it ideal for untargeted and discovery-based metabolomics, as the data can be retrospectively analyzed for compounds not initially targeted. For linoleic acid, which has a theoretical mass corresponding to the formula C₁₈H₃₂O₂, HRMS can distinguish its molecular ion from other isobaric interferences with high confidence. mdpi.com For example, a study identified a peak at m/z 279.23 in negative ion mode, which corresponded to the deprotonated linoleic acid ion with a mass accuracy of 1.8 ppm. mdpi.com
When coupled with liquid chromatography (LC-HRMS), this approach enables the separation and quantification of a broad spectrum of fatty acids, from long-chain to very-long-chain species. nih.gov The high specificity of HRMS reduces the reliance on extensive chromatographic separation for resolving co-eluting compounds. Furthermore, tandem MS (MS/MS) can be performed on HRMS instruments to obtain high-resolution fragment spectra, providing detailed structural information for the elucidation of fatty acid isomers and metabolites. mdpi.commdpi.com
Ionization Techniques and Optimization (e.g., Electrospray Ionization, ESI)
Electrospray Ionization (ESI) is the most common ionization technique for coupling liquid chromatography with mass spectrometry for the analysis of fatty acids like linoleic acid. spectroscopyonline.comnih.gov ESI is a soft ionization method that generates intact molecular ions, typically deprotonated molecules [M-H]⁻ in negative ion mode, which is preferred for acidic compounds like fatty acids. mdpi.comresearchgate.net
The efficiency of the ESI process is highly dependent on several source parameters, and their optimization is critical for achieving maximum sensitivity. spectroscopyonline.comelementlabsolutions.com Key parameters include:
Capillary/Sprayer Voltage: This voltage is applied to the ESI needle to generate the spray of charged droplets. An optimal voltage is required to maintain a stable spray; excessively high voltages can lead to unstable signals or corona discharge. spectroscopyonline.comelementlabsolutions.com Typical values are in the range of 2.0 to 4.0 kV. spectroscopyonline.com
Gas Flows (Nebulizing and Desolvation): A nebulizing gas (usually nitrogen) assists in the formation of fine droplets. elementlabsolutions.com A heated desolvation gas aids in solvent evaporation from the droplets, facilitating the release of gas-phase ions. nih.govelementlabsolutions.com Optimized flow rates and temperatures are crucial for efficient desolvation without causing thermal degradation of the analyte. nih.govmdpi.com
Source and Desolvation Temperatures: The temperature of the ion source and the desolvation gas must be high enough to ensure complete solvent evaporation but low enough to prevent analyte degradation. nih.govmdpi.com Typical desolvation temperatures can range from 350°C to 500°C. nih.govmdpi.com
Mobile Phase Composition: The solvent composition significantly impacts ESI efficiency. Reversed-phase solvents like water, acetonitrile, and methanol are ideal as they support ion formation. elementlabsolutions.com Additives can also be used to enhance ionization. For instance, in some cases, monitoring a formic acid adduct ion [M-H+HCOOH]⁻ can provide a much higher signal abundance than the deprotonated ion [M-H]⁻ alone. mdpi.com
A systematic, multivariate approach, such as a Design of Experiments (DoE), can be employed to effectively evaluate the effects of multiple factors and their interactions to find the optimal ESI source conditions for a given analyte or set of metabolites. spectroscopyonline.com
Isomer-Specific Quantification Strategies
The quantification of specific linoleic acid isomers presents a significant analytical challenge due to their structural similarity. Different isomers, which may vary in the position (e.g., 9,11-CLA vs. 10,12-CLA) or geometry (cis vs. trans) of their double bonds, often exhibit distinct biological activities. jafs.com.pl Therefore, methods that can differentiate and accurately quantify these isomers are essential.
As discussed previously, silver ion HPLC (Ag+-HPLC) is a premier technique for the chromatographic separation of positional and geometric isomers of conjugated linoleic acid (CLA). agriculturejournals.czjafs.com.pl The differential interaction of the cis and trans double bonds with the silver ions on the stationary phase allows for their resolution, which is often not possible with standard C18 columns. jafs.com.pl
Tandem mass spectrometry (MS/MS) offers powerful strategies for isomer differentiation, sometimes without the need for complete chromatographic separation. nih.govacs.org By carefully controlling the collision-induced dissociation (CID) energy, specific fragmentation pathways can be induced that are characteristic of a particular isomer's structure. For example, the analysis of linoleic acid hydroperoxide isomers (HPODEs) can be significantly enhanced by promoting the formation of alkali metal adducts, such as sodium adducts [M+Na]⁺. acs.org The CID of these sodiated adducts yields structure-diagnostic fragment ions that are highly useful in identifying the position of the hydroperoxy group. acs.org This approach has been successfully used to identify the hydroperoxy group position in various HPODE isomers generated from photo-oxidation or lipoxygenase activity. acs.org
The formation of isomers can also be studied kinetically. For instance, the thermally induced isomerization of linoleic acid can be monitored over time at different temperatures. Research has shown that the formation of various linoleic acid and α-linolenic acid isomers follows a zero-order reaction, with the rate of formation increasing with temperature. nih.gov Such studies are crucial for understanding how food processing and storage can alter the isomeric profile of fatty acids. nih.gov
Chromatographic Resolution of Linoleic Acid Isomers (e.g., Conjugated Linoleic Acid isomers)
The separation of linoleic acid isomers, particularly the positional and geometric isomers of conjugated linoleic acid (CLA), presents a significant analytical challenge due to their structural similarity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed for this purpose, often in combination. The use of a Linoleic Acid Quant-PAK is critical for method development, peak identification, and quantification.
Gas Chromatography (GC):
Long, highly polar capillary columns are typically required to achieve adequate resolution of CLA isomers. The choice of stationary phase is critical for separating the various geometric (cis/trans) and positional isomers.
Column Selection: Highly polar stationary phases, such as those containing high percentages of cyanopropyl siloxane (e.g., CP-Sil 88, SP-2560, and BPX70), are widely used. More recently, ionic liquid columns (e.g., SLB-IL111) have demonstrated unique selectivity and different elution patterns for CLA isomers.
Elution Order: On most polar columns, the elution order is generally influenced by the geometry and position of the double bonds. Typically, cis,trans isomers elute before trans,cis isomers of the same positional group. The separation of various positional isomers can be complex and may result in co-elution.
Method Optimization: The optimization of GC methods involves adjusting parameters such as oven temperature programming, carrier gas flow rate, and injection techniques. Isothermal analysis at a specific temperature can provide good resolution for a targeted set of isomers, while temperature programming is necessary for analyzing complex mixtures containing a wide range of fatty acid methyl esters (FAMEs). A this compound containing a certified mixture of isomers is invaluable for confirming the identity of peaks based on their retention times under specific chromatographic conditions.
Interactive Data Table: GC Retention Times of CLA Isomers
| Isomer | Retention Time (min) on CP-Sil 88 (100m) | Retention Time (min) on SLB-IL111 (200m) |
| c9, t11-CLA | 45.2 | 38.5 |
| t10, c12-CLA | 45.8 | 39.1 |
| t9, t11-CLA | 46.5 | 40.2 |
| c11, t13-CLA | 47.1 | Not reported |
| t,t-isomers | Elute later | Elute later |
Note: Retention times are illustrative and can vary significantly based on the specific instrument, column condition, and analytical parameters.
Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC):
Ag+-HPLC is a powerful technique for separating fatty acid isomers based on the number, position, and configuration of their double bonds. The silver ions impregnated on the stationary phase interact with the π-electrons of the double bonds, leading to differential retention.
Separation Principle: The strength of the interaction between the silver ions and the double bonds depends on the steric hindrance around the double bonds. Trans isomers, being less sterically hindered, interact more strongly and are retained longer than cis isomers.
Elution Profile: Ag+-HPLC can effectively separate CLA isomers into groups based on their geometric configuration: cis,cis, cis,trans (or trans,cis), and trans,trans. Within each group, positional isomers can also be resolved. This technique is particularly useful for fractionating complex mixtures of CLA isomers for further analysis by GC.
Method Development: The mobile phase composition, typically a mixture of a nonpolar solvent like hexane and a polar modifier like acetonitrile, is a critical parameter for optimizing the separation. A this compound allows for the precise identification of elution windows for different isomer groups, aiding in method development and validation.
Mass Spectrometric Differentiation of Isomeric Forms
While chromatography is essential for the physical separation of isomers, mass spectrometry (MS) provides crucial information for their structural elucidation and unambiguous identification, especially in complex matrices where chromatographic co-elution can occur. When coupled with GC (GC-MS), it is a powerful tool for differentiating isomeric forms of linoleic acid.
Electron Ionization (EI) Mass Spectrometry:
The mass spectra of underivatized fatty acid methyl esters (FAMEs) of linoleic acid isomers are often very similar, making direct differentiation challenging. The molecular ion is typically observed, but fragmentation patterns are not always unique to a specific isomer.
To overcome this limitation, derivatization techniques are employed to generate ions that are characteristic of the double bond positions.
Dimethyloxazoline (DMOX) Derivatives: Conversion of fatty acids to their DMOX derivatives is a common strategy. The nitrogen-containing ring stabilizes the molecule, and upon electron ionization, fragmentation occurs at specific points along the alkyl chain, yielding diagnostic ions that reveal the original positions of the double bonds.
Fragmentation Analysis: The mass spectrum of a DMOX derivative of a CLA isomer will show characteristic gaps between clusters of ions. The location of these gaps can be used to pinpoint the positions of the conjugated double bonds. For instance, a 12-amu gap between the highest m/z values in adjacent clusters of fragments is indicative of a double bond.
Interactive Data Table: Characteristic Mass Fragments for DMOX Derivatives of CLA Isomers
| Isomer | Key Diagnostic Fragments (m/z) | Interpretation |
| 9,11-CLA | 196, 208, 236 | Fragmentation around the C9 and C11 positions |
| 10,12-CLA | 210, 222, 250 | Fragmentation around the C10 and C12 positions |
Note: The m/z values are illustrative and represent key fragments for structural elucidation.
The use of a this compound containing known isomers is essential for creating a library of mass spectra and fragmentation patterns. This reference library can then be used to confidently identify unknown isomers in samples. By comparing the mass spectra of derivatized analytes to those of the certified standards in the Quant-PAK, analysts can achieve a high degree of confidence in their qualitative and quantitative results.
Assay Validation and Quality Assurance with Linoleic Acid Quant Pak
Precision and Accuracy Assessment
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy denotes the closeness of the measurement to the true value. Both are critical for validating a quantitative assay for linoleic acid.
Precision is typically expressed in terms of the relative standard deviation (RSD) from a set of measurements. Studies on linoleic acid quantification have demonstrated high precision with RSD values often below 2.0% for repeatability and reproducibility tests. unesp.brredalyc.org For instance, in a high-performance liquid chromatography (HPLC) method for the determination of linoleic acid, the repeatability and reproducibility tests resulted in RSDs of 0.72% and 1.34%, respectively. unesp.brredalyc.org
Accuracy is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the added analyte that is detected is calculated. For linoleic acid, accuracy values are expected to be close to 100%. unesp.brredalyc.org One study reported recovery values of 100.19% for linoleic acid in vegetable oils. unesp.brredalyc.org
Table 1: Example of Precision and Accuracy Data for Linoleic Acid Quantification
| Parameter | Linoleic Acid |
|---|---|
| Repeatability (RSD) | 0.72% |
| Reproducibility (RSD) | 1.34% |
| Accuracy (% Recovery) | 100.19% |
This table is interactive. You can sort and filter the data.
Sensitivity and Detection Limits (Limit of Detection, LOD; Limit of Quantification, LOQ)
The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. Key metrics for sensitivity are the Limit of Detection (LOD) and the Limit of Quantification (LOQ). nih.gov The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.govnih.govsepscience.com
These limits are crucial for ensuring that the assay is sensitive enough for the intended application, especially when analyzing samples with low levels of linoleic acid. For example, an HPLC method for linoleic acid determination in vegetable oils reported an LOD of 3.16 mg L-1 and an LOQ of 6.84 mg L-1. unesp.brredalyc.org Another study using a different analytical technique reported an LOD for linoleic acid in the range of 0.1 to 0.9 ng/mL and an LOQ in the range of 0.4 to 2.6 ng/mL. researchgate.net
Table 2: Reported Detection and Quantification Limits for Linoleic Acid
| Parameter | Value (mg L-1) | Value (ng/mL) |
|---|---|---|
| Limit of Detection (LOD) | 3.16 | 0.1 - 0.9 |
| Limit of Quantification (LOQ) | 6.84 | 0.4 - 2.6 |
This table is interactive. You can sort and filter the data.
Linearity and Dynamic Range Determination
Linearity refers to the ability of an assay to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The dynamic range is the interval between the upper and lower concentration of an analyte in the sample for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.
For linoleic acid quantification, a linear relationship is typically established by analyzing a series of standards of known concentrations. The linearity is often expressed by the coefficient of determination (R2), with values greater than 0.99 being desirable. unesp.brredalyc.org In one study, the method for determining linoleic acid was found to be linear with an R2 of 0.99986. unesp.brredalyc.org
Reproducibility and Robustness Evaluation
Reproducibility is the precision of the assay under different conditions, such as in different laboratories or with different operators or equipment. Robustness is the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The evaluation of reproducibility and robustness is essential to ensure that the method for linoleic acid quantification is reliable and transferable. Reproducibility can be assessed through inter-laboratory studies. Robustness is evaluated by systematically varying parameters such as the mobile phase composition, pH, and temperature to assess the impact on the results.
Inter-Laboratory Variability and Harmonization Standards
Inter-laboratory variability is a measure of the reproducibility of a method when performed by different laboratories. High inter-laboratory variability can compromise the comparability of results from different studies. Harmonization standards and participation in proficiency testing programs are crucial for minimizing this variability. nih.gov
The National Institute of Standards and Technology (NIST) has conducted programs to improve the comparability of fatty acid measurements in serum and plasma, highlighting the need for better within-lab repeatability and between-lab reproducibility. nih.gov Such programs help in establishing reference materials and methods to which different laboratories can compare their results, leading to better harmonization.
Implementation of Quality Control (QC) Samples and Performance Monitoring
The use of quality control (QC) samples is a cornerstone of routine performance monitoring in any analytical laboratory. QC samples are materials that are analyzed alongside study samples to monitor the performance of the assay over time. nih.gov
For linoleic acid quantification, QC samples can be prepared by pooling study samples or by using commercially available reference materials. nih.gov These samples are analyzed at regular intervals, and the results are plotted on control charts to monitor for trends, shifts, or increased variability in the assay's performance. This ongoing monitoring ensures that the method remains in a state of statistical control and that the results generated are reliable.
Applications of Linoleic Acid Quant Pak in Non Clinical Research Disciplines
Lipidomics Profiling and Metabolic Pathway Elucidation in Model Systems
In the field of lipidomics, which involves the comprehensive analysis of lipids in biological systems, the Linoleic Acid Quant-PAK provides the accuracy needed to investigate the complex roles of fatty acids. It is instrumental in elucidating metabolic pathways and understanding how linoleic acid and its metabolites influence cellular functions in controlled laboratory settings.
Investigation of Linoleic Acid Metabolism in in vitro Cell Culture ModelsIn vitro cell culture models are fundamental for studying cellular processes in isolation. In this context, the this compound is used to precisely control the concentration of linoleic acid in culture media and to quantify its uptake, metabolism, and downstream effects on cell behavior.
Researchers have investigated the impact of linoleic acid on various cell lines, revealing its diverse biological activities. For instance, studies have shown that linoleic acid can significantly inhibit the proliferation of endometrial and pancreatic cancer cells in a dose-dependent manner. In these experiments, accurate quantification is paramount to establish clear dose-response relationships and determine key thresholds like the IC50 (half-maximal inhibitory concentration). The Quant-PAK enables researchers to prepare exact concentrations of linoleic acid for cell treatments and, subsequently, to use techniques like LC-MS/MS to trace its conversion into other bioactive molecules, such as arachidonic acid and various eicosanoids, thereby clarifying its mechanism of action.
Table 1: Representative Findings from in vitro Studies on Linoleic Acid This table contains representative data from studies that use quantitative methods similar to those enabled by analytical standards like the this compound.
| Cell Line | Research Focus | Linoleic Acid Concentration Range | Key Finding |
| HEC-1A and KLE (Endometrial Cancer) | Anti-proliferative and anti-invasive activities | 0.1–500 µM | Significantly inhibited cell proliferation in a dose-dependent manner and induced apoptosis. |
| NK-92 (Natural Killer Cells) | Promotion of cell expansion | Serum-equivalent concentrations | A combination of fatty acids including linoleic acid significantly promoted the expansion of NK-92 cells. |
| Human Pancreatic Cancer Lines | Growth inhibition | Not specified | Eicosapentaenoic acid (EPA) and linoleic acid inhibited growth in a dose-dependent manner. |
Fatty Acid Composition Analysis in Animal Studies (e.g., animal tissues, microbial interactions)Animal models are crucial for understanding the physiological effects of dietary components in a whole-organism context. The this compound is a vital tool for analyzing the fatty acid composition of various tissues, such as plasma, adipose tissue, and organ-specific lipids. These analyses help researchers understand how dietary linoleic acid influences tissue composition, animal health, and interactions with gut microbiota.
In such studies, the deuterated standard from the Quant-PAK is added to tissue homogenates before lipid extraction. This "spiking" allows for precise quantification via mass spectrometry, correcting for any inconsistencies during the complex sample preparation process. This methodology has been used to investigate the effects of varying dietary linoleic acid levels on the performance of lactating dairy cows, showing that high intake can decrease milk fat concentration. Similarly, it is used to determine the fatty acid profiles of different meat sources, which is important for assessing their nutritional value. These quantitative analyses provide concrete data linking diet to physiological outcomes, which would not be possible without accurate and reliable standards.
Table 2: Linoleic Acid Content in Tissues from Various Animal Species This table contains representative data from studies that use quantitative methods similar to those enabled by analytical standards like the this compound.
| Animal Species | Tissue/Product | Linoleic Acid Content (% of total fatty acids) | Reference Study Context |
| Horse | Meat | >18% | Comparative study of meat from various species. nih.gov |
| Cow | Milk | Variable (influenced by diet) | Meta-analysis of linoleic acid intake in dairy cows. copernicus.org |
| Ruminants | Meat and Dairy | Naturally occurring source of conjugated linoleic acid (CLA). agriculturejournals.cz | Review on CLA in animal products. agriculturejournals.cz |
| Mouse | Endometrial Tumor | Treatment with linoleic acid reduced tumor growth. | Pre-clinical model of endometrial cancer. |
Quantitative Analysis in Agri-Food Science and Nutritional Research (non-clinical)
In agri-food science, the accurate measurement of nutrients is critical for quality control, product development, and regulatory compliance. The this compound serves as a reference standard for the validation and routine application of analytical methods to determine fatty acid content in a wide array of products.
Determination of Linoleic Acid Content in Food Products and Agricultural SamplesThe nutritional labeling of food products requires precise data on their fatty acid composition. Analytical laboratories use methods like GC with flame ionization detection (GC-FID) or LC-MS/MS to quantify linoleic acid in foods such as edible oils, dairy products, meats, and processed goods.redalyc.orgunesp.brThe this compound is used to create calibration curves and as an internal standard to ensure these measurements are accurate and reproducible.unesp.brlongdom.org
For example, research has focused on quantifying linoleic acid in various vegetable oils, milk, and even agricultural by-products to assess their potential for valorization. redalyc.orgmdpi.com In studies of plant-based foods like soybeans or ginseng, accurate quantification helps in selecting cultivars with desirable fatty acid profiles or in understanding how processing affects nutritional content. researchgate.netfera.co.uk The reliability afforded by certified standards is essential for validating these analytical methods and ensuring confidence in the results. unesp.br
Table 3: Linoleic Acid Content in Various Food and Agricultural Products This table contains representative data from studies that use quantitative methods similar to those enabled by analytical standards like the this compound.
| Product | Analytical Method | Linoleic Acid Content |
| Vegetable Oils (Soybean, Sacha Inchi) | HPLC | 0.81–2.36 g/L |
| Solanum nigrum Berries (Methanolic Extract) | HPTLC | 9.32% w/w |
| Black Ginseng | LC-MS/MS | 0.85 mg/g |
| Argentinian Sausages | Not specified | 0.02–0.19% |
| Milk | GC | Variable |
Impact of Processing and Storage on Linoleic Acid ProfilesLinoleic acid, as a polyunsaturated fatty acid, is susceptible to oxidation and degradation during food processing and storage, which can affect the food's nutritional value, flavor, and shelf-life. Research in this area investigates how factors like heat, light, oxygen exposure, and storage duration alter the linoleic acid content of products.
The this compound is used to establish a baseline concentration of linoleic acid in a product before it undergoes processing or storage. Samples are then analyzed at various time points or after different treatments to precisely quantify the extent of linoleic acid degradation. For instance, studies have tracked the decrease in unsaturated fatty acids like linoleic acid in perilla seed powder under different relative humidity conditions over 12 weeks. Another study found that the linoleic acid content in black ginseng was directly proportional to the number of thermal cycles applied during its manufacturing process. researchgate.net These quantitative insights are crucial for optimizing processing methods and storage conditions to preserve the nutritional quality of food products.
Table 4: Effect of Storage Conditions on Linoleic Acid Metabolites This table contains representative data from studies that use quantitative methods similar to those enabled by analytical standards like the this compound.
| Product | Storage Condition | Duration | Impact on Linoleic Acid and/or its Oxides |
| Perilla Seed Powder | 53% Relative Humidity | 12 weeks | Decrease in linoleic acid; 167-fold increase in oxidized derivatives. |
| Baijiu (Light-aroma) | Not specified | Extended | Storage duration-dependent increases in five linoleic acid oxides. creative-proteomics.com |
Environmental and Ecological Research Applications
In environmental and ecological research, fatty acid profiles serve as powerful biomarkers for characterizing microbial communities and understanding ecosystem dynamics. The unique fatty acid compositions of different microorganisms allow researchers to identify their presence and estimate their biomass in complex environmental samples like soil, water, and sediments. mdpi.com
The this compound is instrumental in these analyses, particularly in a technique known as Phospholipid Fatty Acid (PLFA) analysis. Linoleic acid (18:2ω6,9c) is a recognized biomarker for fungi. mdpi.com By using a precise standard for quantification, ecologists can measure the absolute amount of this biomarker in a soil or sediment extract. This data allows them to estimate the fungal biomass within the microbial community and assess the fungi-to-bacteria ratio, a key indicator of soil health and nutrient cycling processes. mdpi.com
Furthermore, accurate quantification of specific fatty acids is relevant in studying atmospheric aerosols, where fatty acids from urban and marine sources can influence particle phase state, reactivity, and impact on climate and air quality. nih.govcopernicus.orgwikipedia.org The use of analytical standards ensures that data from different environmental studies are comparable and reliable, facilitating a deeper understanding of microbial ecology and biogeochemical cycles. Cockroaches, for example, release linoleic acid upon death, which can act as a chemical signal to other roaches. Quantifying such compounds in an ecological context requires precise analytical standards.
Linoleic Acid Quantification in Environmental Samples
The quantification of linoleic acid in environmental matrices such as soil, water, or air is a specialized area of analytical chemistry. While standardized kits specifically for environmental samples are not widely documented in academic literature, the principles and methodologies are adapted from well-established techniques used for biological and food samples. The core challenge lies in the extraction and purification of linoleic acid from complex environmental media, which can contain a wide array of interfering substances.
Analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary tools for the precise quantification of fatty acids, including linoleic acid. nih.govredalyc.org For instance, a developed HPLC method allows for the determination of linoleic acid and α-linolenic acid in vegetable oils, achieving a run time of just 5 minutes. redalyc.org Such methods are valued for their sensitivity and precision. redalyc.orglongdom.org Sample preparation is a critical step, often involving solvent extraction to isolate lipids, followed by a derivatization process, such as transesterification, to convert fatty acids into their more volatile methyl ester forms (FAMEs) for GC analysis. researchgate.netnih.gov The choice of methylation procedure can significantly impact the quantitative accuracy, especially for polyunsaturated fatty acids. nih.gov These established analytical frameworks can be adapted for detecting and quantifying linoleic acid in environmental samples to monitor organic pollutants or study biogeochemical cycles.
Role in Algal or Plant Metabolite Studies
Linoleic acid is a crucial metabolite in plants and algae, playing significant roles in membrane structure, energy storage, and as a precursor for signaling molecules involved in stress responses. frontiersin.orgnih.gov Research into plant metabolomics frequently investigates shifts in linoleic acid concentration as an indicator of physiological stress.
In studies on wheat, for example, drought stress has been shown to cause a notable decrease in the relative content of linoleic acid. frontiersin.orgnih.gov Conversely, during the post-drought recovery phase, its levels tend to increase, suggesting a role in repairing oxidative damage and maintaining membrane integrity. frontiersin.orgnih.gov In safflower and other non-tolerant plants, a decrease in linoleic acid content is a common response to drought and salt stress, pointing to stress-induced damage. frontiersin.orgnih.gov Furthermore, pre-harvest treatments with ethylene (B1197577) have been found to significantly increase the accumulation of both linoleic acid and α-linolenic acid in the seeds of Camellia oleifera, demonstrating that its synthesis can be hormonally regulated. frontiersin.org
Table 1: Fatty Acid Composition (%) in Wheat Under Drought Stress and Recovery This table presents data on the percentage composition of major fatty acids in wheat leaves under control, drought stress, and recovery conditions.
| Fatty Acid | Control (%) | Drought Stress (%) | Recovery (%) |
|---|---|---|---|
| Palmitic Acid | 33.71 | 39.91 | 34.22 |
| Oleic Acid | 0.95 | 2.11 | 1.15 |
| Linoleic Acid | 7.52 | 6.85 | 7.95 |
| α-Linolenic Acid | 55.23 | 51.18 | 56.11 |
Data sourced from studies on wheat drought response. frontiersin.orgnih.gov
In algal research, linoleic acid's role is multifaceted. It can act as an allelochemical, where its concentration influences the growth of other organisms. nih.gov For example, studies on the red tide microalga Karenia mikimotoi revealed that low concentrations of linoleic acid could promote its growth, while higher concentrations were significantly inhibitory. nih.gov In other applications, linoleic acid is used as an external inducer to boost the production of biomass in commercially valuable microalgae like Haematococcus lacustris. sbu.ac.ir It is also a known metabolic precursor to jasmonates, a class of plant hormones, in several red algae species. researchgate.net
Biomarker Discovery and Validation in Non-Human Biological Matrices (e.g., in vitro, animal)
In non-human biological matrices, linoleic acid and its oxidized metabolites (oxylipins) are increasingly recognized as important biomarkers for various physiological and pathological states. These studies in animal models and in vitro systems are crucial for understanding disease mechanisms and for the discovery of potential therapeutic targets.
Animal studies have demonstrated a direct link between dietary intake of linoleic acid and its concentration in tissues. In obese mice, a diet with a high linoleic acid to α-linolenic acid ratio resulted in a strong positive correlation between dietary linoleic acid and its levels in various fat depots. mdpi.com Further research in mice has shown that consumption of oxidized linoleic acids can modulate the fatty acid profiles in both plasma and liver, indicating that dietary factors can significantly alter these biomarkers. nih.gov For instance, a diet containing oxidized linoleic acid led to elevated compositions of linoleic, oleic, and arachidonic acids in the plasma-to-liver ratio. nih.gov
Table 2: Effect of Dietary Oxidized Linoleic Acid (LA) on Fatty Acid Ratios in Mice This table shows the calculated ratio of plasma to liver concentration for several long-chain fatty acids in mice fed a control diet (P) versus a diet with a high concentration of oxidized linoleic acid (B).
| Fatty Acid | Control Group (P) Ratio | High Oxidized LA Group (B) Ratio |
|---|---|---|
| Linoleic Acid | ~0.15 | ~0.45 |
| Oleic Acid | ~0.10 | ~0.35 |
| Arachidonic Acid | ~0.20 | ~0.95 |
Data adapted from research on dietary oxidized linoleic acids in mice. nih.gov
In vitro studies provide insight into the cellular mechanisms through which linoleic acid and its metabolites function. Research using primary cortical neuron-glia co-cultures from rats has shown that specific oxidized linoleic acid metabolites (OXLAMs) can directly modulate neuronal morphology. nih.gov For example, the metabolite 9-hydroxyoctadecadienoic acid (9-HODE) was found to increase axonal outgrowth, while 12,13-dihydroxyoctadecenoic acid (12,13-DiHOME) decreased it in male neurons. nih.gov This highlights the potential of OXLAMs as biomarkers for neurodevelopmental processes.
The validation of these biomarkers relies on robust analytical methods for their quantification in complex biological matrices. researchgate.net Researchers have developed detailed protocols for the isolation and quantification of linoleic acid oxidation products, such as 9-HODE and 13-HODE, in animal tissues like the mammary glands of mice using GC-MS. nih.gov Such methods are essential for accurately assessing how factors like diet influence the levels of these biomarkers, which is a critical step in validating their role in pathological processes. nih.gov
Advanced Considerations and Future Directions
Development of Novel Derivatization and Labeling Reagents
To enhance the sensitivity and selectivity of linoleic acid analysis, especially by high-performance liquid chromatography (HPLC) with fluorescence detection, novel derivatization reagents are being developed. Derivatization involves chemically modifying the carboxylic acid group of linoleic acid to attach a fluorescent tag or a group that improves ionization efficiency for mass spectrometry researchgate.netthermofisher.com.
For example, a novel fluorescent labeling reagent, 4-((2-Methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-yl)amino)-Ethyl-4-Methyl Benzenesulfonate (MNDMB), was synthesized to label unsaturated fatty acids. This reagent allows for rapid derivatization and enables detection at very low concentrations (nmol/L range) using HPLC with fluorescence detection researchgate.net. Other approaches include using reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), which reacts with primary and secondary amines, though it is more commonly used for amino acids waters.com. The development of new reagents aims to provide faster reactions, more stable derivatives, and higher detection sensitivity, which is crucial for analyzing trace amounts of linoleic acid in complex biological samples.
Miniaturization and Automation of Analytical Workflows
To meet the demands of large-scale clinical and biological studies, there is a significant trend toward the miniaturization and automation of analytical workflows. Automated systems, particularly those employing online solid-phase extraction (SPE) coupled directly with HPLC and mass spectrometry (online-SPE-HPLC-MS), significantly increase throughput and reduce manual labor and potential for error researchgate.net. These automated methods allow for the rapid concentration and purification of analytes like linoleic acid from complex matrices such as plasma or water, followed by immediate analysis researchgate.net. This high-throughput capability is essential for processing the large sample sets typical of population-level lipidomics studies, making the analysis faster and more cost-effective.
Expansion to Comprehensive Lipidomic Panels and High-Throughput Screening
The focus of lipid analysis is expanding from single analytes to comprehensive lipidomic panels that can simultaneously quantify hundreds of different lipid species. High-throughput screening methods, often using ultra-high-performance liquid chromatography (UPLC) or ultrahigh-performance supercritical fluid chromatography (UHPSFC) coupled with high-resolution mass spectrometry (HRMS), are being developed to achieve this nih.govnih.govrsc.org. A UHPSFC-MS method, for example, can separate 30 different lipid classes in under six minutes, allowing for the identification of hundreds of individual lipid species in a single run nih.gov. In these comprehensive analyses, quantitative standards like the Linoleic Acid Quant-PAK are indispensable for ensuring the accuracy and comparability of data across different lipid classes and large sample batches caymanchem.comnih.gov.
Addressing Stereoisomeric and Positional Isomeric Challenges in Quantification
A significant challenge in lipidomics is the differentiation and accurate quantification of isomers—molecules that have the same chemical formula but different structures. Linoleic acid has many positional and geometric (cis/trans) isomers, such as conjugated linoleic acids (CLAs), which can have distinct biological effects researchgate.netnih.gov. Standard mass spectrometry often cannot distinguish between these isomers.
Advanced analytical techniques are required to resolve this challenge. The combination of gas chromatography (GC) using long, highly polar capillary columns and silver-ion HPLC (Ag+-HPLC) is one of the most effective methods for separating a wide range of CLA and trans-18:1 isomers researchgate.netnih.gov. Overlaps in GC peaks can lead to significant overestimation of linoleic acid if not carefully managed researchgate.net. The development of novel labeling strategies, such as aziridine-based isobaric tags, is also a promising future direction. These tags can be used to derivatize the double bonds in fatty acids, allowing for the differentiation and enhanced relative quantification of sn-positional isomers by mass spectrometry nih.gov. The availability of pure isomer standards is critical for validating these advanced separation and identification methods.
Emerging Technologies for Enhanced Linoleic Acid Quantification
The field of analytical chemistry is continually evolving, leading to the development of novel technologies that offer enhanced sensitivity, specificity, and efficiency for the quantification of fatty acids like linoleic acid. These emerging methods are poised to overcome some of the limitations of traditional techniques, paving the way for more sophisticated and high-throughput analyses.
One of the significant advancements is in the area of spectrophotometric methods . These techniques are being adapted for high-throughput screening of linoleic acid and its derivatives. nih.govasm.orgasm.org By leveraging specific chromogenic reactions or the intrinsic ultraviolet absorbance of conjugated linoleic acid isomers, these methods can provide rapid and cost-effective quantification, which is particularly advantageous for screening large numbers of samples. nih.govasm.orgasm.org
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another powerful and sensitive method gaining traction for the analysis of fatty acids. acs.orgacs.org CE offers high separation efficiency, and when coupled with MS, it provides excellent sensitivity and specificity for the detection and quantification of a wide array of fatty acids, including linoleic acid. acs.orgacs.org The technique can be optimized through various derivatization strategies to enhance the ionization of fatty acids for positive-ion mode mass spectrometry, achieving detection limits in the nanomolar range. acs.org
Advanced Chromatography Techniques coupled with sophisticated detectors continue to be at the forefront of fatty acid analysis. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Supercritical Fluid Chromatography (SFC) offer various advantages in terms of resolution and analysis time. mdpi.comchromatographyonline.com When paired with mass spectrometry (LC-MS/MS), these methods provide ultra-low detection limits, down to the femtogram level, and allow for the precise separation and quantification of cis/trans isomers of linoleic acid. creative-proteomics.com Gas Chromatography (GC) also remains a cornerstone, with ongoing developments in derivatization-free methods to simplify sample preparation and improve accuracy. chromatographyonline.com
Near-Infrared (NIR) Spectroscopy presents a rapid and non-destructive alternative for the quantification of linoleic acid, particularly in food and agricultural samples. researchgate.net By combining NIR spectroscopy with chemometric methods like wavelet transform and partial least squares regression, it is possible to build predictive models for the simultaneous determination of linoleic acid and other fatty acids in edible oils. researchgate.netthaiscience.info
Tandem Mass Spectrometry (MS/MS) is being employed for more than just quantification; it is a powerful tool for the detailed structural elucidation of linoleic acid hydroperoxides and other oxidation products. nih.govacs.org By analyzing the fragmentation patterns of alkali metal adducts of these compounds, researchers can identify the specific position of hydroperoxy groups, providing insights into the mechanisms of lipid peroxidation. nih.govacs.org
Finally, High-Throughput Screening (HTS) platforms are being developed to accelerate the analysis of fatty acid profiles in large sample sets, such as in mutant population screening for agricultural applications. researchgate.netnih.gov These systems often involve automated sample preparation and analysis, significantly increasing the efficiency of research aimed at modifying the fatty acid composition of crops. researchgate.net
These emerging technologies collectively promise to enhance the speed, accuracy, and depth of linoleic acid quantification, enabling new avenues of research in nutrition, disease diagnostics, and materials science.
Interactive Data Table: Comparison of Emerging Quantification Technologies
| Technology | Principle | Key Advantages | Typical Application |
| Spectrophotometry | Measures light absorbance | High-throughput, cost-effective | Screening bacterial cultures for CLA production |
| CE-MS | Separation by electrophoresis, detection by MS | High separation efficiency, high sensitivity | Analysis of fatty acid biosignatures |
| LC-MS/MS | Separation by chromatography, detection by tandem MS | Ultra-low detection limits, isomer separation | Quantitative analysis in complex biological matrices |
| NIR Spectroscopy | Measures absorption of near-infrared light | Rapid, non-destructive | Quality control of edible oils |
| MS/MS | Fragmentation analysis of ions | Detailed structural elucidation | Identification of lipid peroxidation products |
| HTS Platforms | Automated sample processing and analysis | High sample throughput | Genetic screening of crop varieties |
Research Findings on Linoleic Acid Quantification
Recent studies have highlighted the utility of these advanced methods in various research contexts. For instance, a rapid spectrophotometric method was successfully developed to screen bacterial cultures for their ability to produce conjugated linoleic acid (CLA), demonstrating a good correlation with the standard gas-liquid chromatography method. nih.govasm.orgasm.org In another study, a novel capillary electrophoresis-mass spectrometry (CE-MS) method was optimized for the sensitive detection of a wide variety of fatty acids, achieving limits of detection in the nanomolar range after derivatization. acs.org
The power of LC-MS/MS has been demonstrated in its ability to achieve ultra-low detection limits (as low as 0.5 fg) for linoleic acid in complex matrices, enabling precise quantification for nutritional research and quality control. creative-proteomics.com Furthermore, tandem mass spectrometry has been instrumental in identifying the specific isomers of linoleic acid hydroperoxides formed during oxidation, which is crucial for understanding the chemical processes involved in food spoilage and disease pathology. nih.govacs.org
These research findings underscore the continuous innovation in the analytical chemistry of fatty acids, providing researchers with increasingly powerful tools for the accurate and detailed quantification of linoleic acid.
Q & A
Q. How should conflicting findings about linoleic acid’s pro- vs. anti-inflammatory effects be contextualized in publications?
Q. What frameworks are recommended for integrating this compound data with multi-omics datasets (e.g., transcriptomics or metabolomics)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
